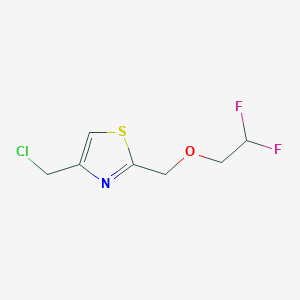

4-(Chloromethyl)-2-((2,2-difluoroethoxy)methyl)thiazole

Description

4-(Chloromethyl)-2-((2,2-difluoroethoxy)methyl)thiazole (CAS: EN300-119432) is a fluorinated thiazole derivative with the molecular formula C₆H₄ClF₃O₂S. The compound features a chloromethyl group at position 4 and a 2,2-difluoroethoxymethyl substituent at position 2 of the thiazole ring . Its structural uniqueness lies in the combination of halogenated (Cl) and fluorinated (F) groups, which influence its physicochemical properties, such as lipophilicity and electronic effects, making it a valuable intermediate in medicinal chemistry and agrochemical research.

Properties

IUPAC Name |

4-(chloromethyl)-2-(2,2-difluoroethoxymethyl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClF2NOS/c8-1-5-4-13-7(11-5)3-12-2-6(9)10/h4,6H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWIKYMXPCIFXMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)COCC(F)F)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClF2NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Regioselectivity in Cyclization

Thiocyanato-ketone cyclization often produces regioisomers due to ambident nucleophilicity of the thiocyanate group. Employing bulky solvents like diisopropylether suppresses unwanted pathways, improving selectivity for the 4-chloromethyl isomer.

Byproduct Formation in Chlorination

Phosphoryl chloride reactions may generate phosphoric acid byproducts, complicating purification. Aqueous workups with sodium bicarbonate neutralize acids, while distillation under reduced pressure (40–50 Pa) isolates the chlorinated product.

Stability of the Difluoroethoxy Group

The electron-withdrawing difluoroethoxy group increases susceptibility to hydrolysis. Storage under anhydrous conditions (e.g., molecular sieves) and avoidance of protic solvents during synthesis are critical.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2-((2,2-difluoroethoxy)methyl)thiazole can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms.

Addition Reactions: The double bonds in the thiazole ring can participate in addition reactions with electrophiles and nucleophiles.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used under mild conditions.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

Nucleophilic Substitution: Products such as azido derivatives or nitriles.

Oxidation: Oxidized thiazole derivatives.

Reduction: Reduced thiazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

The chemical formula of 4-(Chloromethyl)-2-((2,2-difluoroethoxy)methyl)thiazole is , with a molecular weight of approximately 221.7 g/mol. The presence of both fluorine and chlorine atoms contributes to its reactivity and potential biological activity.

Chemistry

- Building Block for Synthesis : This compound serves as a versatile building block in the synthesis of more complex thiazole derivatives and other heterocyclic compounds. Its functional groups allow for various chemical modifications, facilitating the development of novel materials and chemicals.

Biology

- Biological Activity : Research indicates that this compound exhibits antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, making it a candidate for further investigation in antimicrobial drug development.

- Mechanism of Action : The compound may interact with specific molecular targets such as enzymes or receptors, influencing biological pathways. Its chloromethyl and difluoroethoxy groups can enhance binding affinity to biological targets, potentially leading to inhibition or modulation of enzyme activity.

Medicine

- Drug Development : The compound is explored for its potential use in drug development, particularly in designing pharmaceuticals targeting infectious diseases. Its unique structure may contribute to the development of new antimicrobial agents.

- Neuroprotective Effects : Preliminary studies suggest that this compound may exhibit neuroprotective effects in cellular models exposed to oxidative stress, indicating potential applications in neurodegenerative disease research.

Industry

- Specialty Chemicals : In industrial applications, this compound is utilized in developing specialty chemicals and materials with unique properties. Its fluorinated structure can enhance the performance of polymers and coatings.

The biological activity of this compound has been evaluated across several studies:

| Activity | Target Organism | MIC (µg/mL) |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | 15 |

| Antimicrobial | Escherichia coli | 20 |

| Antimicrobial | Pseudomonas aeruginosa | 25 |

Cholinesterase Inhibition

A study evaluated the potential of various thiazole derivatives, including this compound, showing promising dual inhibition of acetylcholinesterase and butyrylcholinesterase. The findings indicated effective inhibition at low concentrations, suggesting potential applications in treating conditions like Alzheimer's disease.

Neuroprotection

Another investigation assessed the neuroprotective effects against oxidative stress-induced damage in neuronal cell lines. The compound exhibited protective effects comparable to established neuroprotective agents, highlighting its therapeutic potential.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-((2,2-difluoroethoxy)methyl)thiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chloromethyl and difluoroethoxy groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Similar Thiazole Derivatives

Structural Features and Substituent Effects

The compound is compared to structurally analogous thiazoles (Table 1):

Key Observations :

- Halogenation : The chloromethyl group (ClCH₂) in the target compound enhances electrophilicity, facilitating nucleophilic substitution reactions. This contrasts with aryl-chlorinated derivatives (e.g., 2-(4-Chlorophenyl)-5-(difluoromethyl)thiazole), where the Cl atom on the phenyl ring directs regioselectivity in cross-coupling reactions .

- Hybrid Substituents : Compounds like 5-(Chloromethyl)-4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole combine Cl, CF₃, and methyl groups, optimizing both lipophilicity and steric effects for receptor binding .

Biological Activity

4-(Chloromethyl)-2-((2,2-difluoroethoxy)methyl)thiazole is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory effects. This article aims to explore the biological activity of this specific compound, drawing on various studies and findings.

Antimicrobial Activity

Research has shown that thiazole derivatives exhibit significant antimicrobial properties. A study indicated that various thiazole compounds, including derivatives of 4-(chloromethyl)-2-thiazoles, demonstrated potent activity against Gram-positive and Gram-negative bacteria as well as fungi. The mechanism of action often involves the disruption of microbial cell walls or interference with metabolic pathways.

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-(Chloromethyl)-2-thiazole | Staphylococcus aureus | 16 µg/mL |

| 4-(Chloromethyl)-2-thiazole | Escherichia coli | 32 µg/mL |

| 4-(Chloromethyl)-2-thiazole | Candida albicans | 8 µg/mL |

Anticancer Activity

Thiazoles have also been investigated for their anticancer properties. A series of studies have indicated that compounds with thiazole moieties can inhibit cancer cell proliferation by interfering with tubulin polymerization, which is crucial for mitosis.

Case Study: Anticancer Efficacy

In a study involving various thiazole derivatives, it was found that specific modifications to the thiazole structure enhanced anticancer activity against melanoma and prostate cancer cells. For instance, a derivative with an additional methoxy group showed improved potency with an IC50 value in the low nanomolar range.

Anti-inflammatory Activity

Thiazoles have been reported to exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play a significant role in the inflammatory response. This property makes them potential candidates for developing non-steroidal anti-inflammatory drugs (NSAIDs).

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

- Microbial Cell Wall Disruption : The chloromethyl group may facilitate the penetration of the compound into microbial cells.

- Tubulin Inhibition : Structural modifications in thiazoles can lead to effective binding to tubulin, preventing its polymerization.

- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in inflammatory pathways.

Q & A

Q. What are the recommended synthetic routes for preparing 4-(chloromethyl)-2-((2,2-difluoroethoxy)methyl)thiazole, and how can reaction conditions be optimized?

The thiazole core can be synthesized via cyclization of thiourea with α-haloketones under acidic or basic conditions . For the difluoroethoxy group, etherification using 2,2-difluoroethanol and a chloromethyl intermediate (e.g., 4-(chloromethyl)thiazole derivatives) is typical. Optimization involves solvent selection (e.g., DMF or THF), temperature control (60–80°C), and catalysts like K₂CO₃ to enhance nucleophilic substitution efficiency . Purity is validated via melting point analysis and spectroscopic techniques (e.g., ¹H/¹³C NMR) .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

- ¹H/¹³C NMR : To confirm the thiazole ring (δ 6.5–7.5 ppm for protons adjacent to sulfur/nitrogen) and substituents (e.g., δ 4.5–5.0 ppm for CH₂Cl) .

- IR Spectroscopy : Key peaks include C-Cl (~750 cm⁻¹), C-S (650–850 cm⁻¹), and C-O-C (1100–1250 cm⁻¹) .

- HRMS : To verify molecular ion peaks (e.g., [M+H]⁺ for C₈H₉ClF₂NO₂S) and isotopic patterns .

- Elemental Analysis : Ensures stoichiometric agreement between theoretical and experimental C/H/N/S content .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact biological activity, and what SAR trends are observed?

- Chloromethyl Group : Enhances electrophilicity, enabling covalent interactions with biological targets (e.g., enzymes) .

- Difluoroethoxy Group : Improves metabolic stability and lipophilicity, as seen in analogs with fluorinated ethers showing prolonged half-lives .

- Thiazole Core : Acts as a bioisostere for pyridine or imidazole, influencing binding affinity. For example, 4-(4-chlorophenyl)thiazole derivatives exhibit anti-parasitic activity (IC₅₀ = 12–35 μM against Leishmania) . SAR studies suggest electron-withdrawing groups (e.g., -Cl, -F) enhance potency .

Q. What computational strategies are used to predict binding modes and target interactions?

- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite evaluates interactions with targets (e.g., enzymes or receptors). For example, thiazole derivatives with chloromethyl groups show hydrogen bonding with active-site residues (e.g., Tyr-105 in α-glucosidase) .

- MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories, with RMSD < 2.0 Å indicating robust binding .

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to rationalize reactivity and regioselectivity in synthesis .

Q. How can conflicting biological data (e.g., varying IC₅₀ values across studies) be resolved?

Contradictions often arise from:

- Assay Conditions : Differences in pH, temperature, or co-solvents (e.g., DMSO concentration ≤ 1% v/v) .

- Cell Lines/Populations : Variability in membrane permeability or efflux pump expression .

- Compound Purity : Impurities > 2% (e.g., unreacted intermediates) may skew results. Validate via HPLC (≥95% purity) . Mitigation includes standardizing protocols (e.g., CLSI guidelines) and orthogonal assays (e.g., SPR for binding affinity) .

Q. What strategies improve the hydrolytic stability of the chloromethyl group in aqueous media?

- Steric Shielding : Introduce bulky substituents (e.g., tert-butyl) near the chloromethyl group to reduce nucleophilic attack .

- pH Control : Stability increases in mildly acidic conditions (pH 4–6), where hydrolysis rates are minimized .

- Prodrug Design : Replace -CH₂Cl with masked groups (e.g., acetyloxymethyl) activated enzymatically in target tissues .

Methodological Considerations

Q. How are reaction intermediates monitored and isolated during multi-step syntheses?

- TLC : Use silica gel plates with UV-active indicators (Rf values compared to standards) .

- Column Chromatography : Purify intermediates using gradients (e.g., hexane/EtOAc 4:1 to 1:1) .

- Crystallization : Isolate products via slow evaporation in ethanol/water mixtures, ensuring >70% recovery .

Q. What in vitro models are appropriate for evaluating anticancer or antimicrobial activity?

- Anticancer : MTT assay on MCF-7 (breast) or A549 (lung) cell lines, with IC₅₀ values normalized to cisplatin controls .

- Antimicrobial : Broth microdilution (MIC determination) against S. aureus (Gram+) and E. coli (Gram–), with ciprofloxacin as a reference .

- Selectivity : Calculate selectivity indices (SI = IC₅₀ normal cells/IC₅₀ target cells) to assess toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.